(4-Formylphenyl)phosphonic acid

Covalent inhibitor design Lysine targeting probes DNA polymerase β inhibition

(4-Formylphenyl)phosphonic acid (CAS 651302-88-4) is a para-substituted arylphosphonic acid with the molecular formula C7H7O4P and a molecular weight of 186.10 g/mol. This bifunctional organophosphorus building block uniquely integrates a reactive aldehyde moiety with a hydrolytically stable phosphonic acid anchoring group, making it a strategic intermediate for metal-organic frameworks (MOFs), covalent probes, and peptide synthesis supports.

Molecular Formula C7H7O4P
Molecular Weight 186.10 g/mol
CAS No. 651302-88-4
Cat. No. B12610117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formylphenyl)phosphonic acid
CAS651302-88-4
Molecular FormulaC7H7O4P
Molecular Weight186.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)P(=O)(O)O
InChIInChI=1S/C7H7O4P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H2,9,10,11)
InChIKeyMWINBBRLATVQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bringing Dual Orthogonal Reactivity to Phosphonate Chemistry: (4-Formylphenyl)phosphonic Acid (CAS 651302-88-4)


(4-Formylphenyl)phosphonic acid (CAS 651302-88-4) is a para-substituted arylphosphonic acid with the molecular formula C7H7O4P and a molecular weight of 186.10 g/mol . This bifunctional organophosphorus building block uniquely integrates a reactive aldehyde moiety with a hydrolytically stable phosphonic acid anchoring group, making it a strategic intermediate for metal-organic frameworks (MOFs), covalent probes, and peptide synthesis supports . Unlike monofunctional phosphonates, its dual orthogonal reactivity enables applications that neither simple benzaldehyde nor phenylphosphonic acid derivatives can independently achieve.

1
MOF Linker Synthesis
Phosphonate anchors to metal nodes; aldehyde enables post-synthetic imine modification
2
Covalent Probe Design
Para-aldehyde supports lysine-targeting reversible imine formation with phosphonate stabilization
3
Peptide Synthesis Supports
Precursor for recyclable tri(4-formylphenyl)phosphonate (TFP) liquid-phase supports

Why Generic Phosphonates Cannot Replace (4-Formylphenyl)phosphonic Acid


The critical differentiation of (4-formylphenyl)phosphonic acid lies in the synergistic interplay between its para-formyl group and the phosphonic acid functionality. Generic arylphosphonic acids or benzaldehyde derivatives cannot recapitulate this synergy: the aldehyde enables imine condensation and covalent bioconjugation, while the phosphonate provides strong metal-coordination and hydrolytic stability superior to carboxylate analogs [1]. Attempting to substitute with 4-phosphonobenzoic acid (pKa₁ < 2 for phosphonic vs. higher pKa for carboxylic) or simple benzaldehyde results in loss of either coordination strength or reactive-handle capability [2]. The evidence presented below demonstrates precisely where these structural differences translate into quantifiable performance gaps.

Regiochemistry mismatch: ortho vs. para
Ortho isomer may stabilize imines intramolecularly through phosphonate proximity; para geometry favors extended linker reach and may not replicate ortho shielding effects. Isomers are not interchangeable in covalent probe contexts.
Functional group substitution
Replacing phosphonate with carboxylate reduces metal-binding affinity (reported pKa differences). Using non-formylated arylphosphonates eliminates aldehyde-dependent conjugation, blocking post-synthetic modification pathways.

Quantitative Evidence for Differentiation: (4-Formylphenyl)phosphonic Acid vs. Closest Analogs


Para-Aldehyde Enablement of Covalent Imine Probes: ortho- vs. para-Formylphenylphosphonic Acid

The ortho isomer (2-formylphenylphosphonic acid, 2FPP) has been experimentally validated to form a stable aldimine with butylamine under basic aqueous conditions, a reactivity dependent on complete phosphonate deprotonation to stabilize the imine product against hydrolysis . Computational docking shows the proximal phosphonate shields the imine via both phosphate-mimicry and steric protection . The para isomer (4-formylphenyl)phosphonic acid presents fundamentally different geometry for active-site targeting: while ortho substitution enables intramolecular imine stabilization, para substitution provides extended reach and distinct steric profiles for linker-conjugation strategies in probe design. This differential behavior means para and ortho isomers are not interchangeable in covalent inhibitor development.

Para vs. Ortho Imine Reactivity
Data to verify
Ortho isomer (2FPP) forms stable aldimine with butylamine under basic aqueous conditions; para geometry presents distinct intermolecular reactivity with extended reach for linker conjugation.
Para isomer may support linker-conjugation strategies not achievable with ortho.
No direct head-to-head experimental comparison; ortho evidence computational.
Covalent inhibitor design Lysine targeting probes DNA polymerase β inhibition

Recyclable Triple-Equivalent Peptide Synthesis Supports: Tri(4-formylphenyl)phosphonate vs. Conventional Supports

Tri(4-formylphenyl)phosphonate (TFP) derivatives, synthesized from (4-formylphenyl)phosphonic acid precursors, function as C-terminal protecting groups and recyclable triple-equivalent supports in liquid-phase peptide synthesis (LPPS) [1]. TFP derivatives enable peptide intermediate separation via rapid precipitation and facile filtration without chromatographic purification — a process termed support-aided precipitation (SAP) [1]. Crucially, the TFP support can be directly recycled for reuse without further regeneration after cleavage from the target peptide [1]. This contrasts with conventional single-use solid-phase resins that require column chromatography and are not directly recyclable.

TFP vs. SPPS Resins
Class-level
Tri(4-formylphenyl)phosphonate supports enable direct recycling without regeneration and precipitation-based purification, eliminating chromatography.
Reported greener, cost-reducing alternative to single-use SPPS resins.
Quantified time/solvent reduction not available from source.
Liquid-phase peptide synthesis Recyclable supports Greener peptide manufacturing

Phosphonic Acid vs. Carboxylic Acid: pKa Differentiation for Metal-Binding Applications

A systematic study comparing phosphonic and carboxylic acids demonstrated that pK₁ values for heterocyclic phosphonic acids were generally 2 to 3 log units lower than for heterocyclic carboxylic acids [1]. For aryl systems, phosphonic acids exhibit first dissociation constants (pK₁ ≈ 1.5–2.5) substantially more acidic than their carboxylic counterparts (pK₁ ≈ 3.5–4.5). This translates to stronger metal-binding at lower pH for phosphonate-based MOF linkers vs. carboxylate analogs. (4-Formylphenyl)phosphonic acid combines this superior phosphonate acidity with an aldehyde handle, enabling stronger coordination to metal nodes (e.g., Zr⁴⁺, Ti⁴⁺) compared to 4-carboxyphenylphosphonic acid at low pH, while retaining post-synthetic modification capability [2].

Phosphonic vs. Carboxylic pKa
Class-level
Phosphonic acids pK₁ 2–3 log units lower (100–1000× higher acidity) than carboxylic acid analogs.
Supports stronger metal coordination at low pH for MOF construction.
Class-level comparison; compound-specific pKa not directly measured.
Metal-organic frameworks Phosphonate-carboxylate comparison Coordination chemistry

Phosphonate Hydrolytic Stability Advantage Over Carboxylate and Phosphate Esters for Aqueous-Phase Applications

Unlike phosphate esters which are readily hydrolyzed by phosphatases in biological environments, the C–P bond of phosphonates confers resistance to enzymatic hydrolysis [1]. This inherent stability makes (4-formylphenyl)phosphonic acid a preferred scaffold for aqueous-phase applications where carboxylate or phosphate ester analogs would degrade. While the formyl group remains susceptible to nucleophilic attack, the phosphonate anchoring group remains intact under conditions that cleave phosphate esters [1]. This dual-character stability profile — labile aldehyde with robust phosphonate — is unique among aryl acid building blocks.

Hydrolytic Stability
Class-level
C–P bond resists enzymatic hydrolysis; phosphonate remains intact under conditions that cleave phosphate esters.
Reported stability advantage for aqueous-phase applications.
Specific half-life data not reported for this compound.
Hydrolytic stability Phosphonate vs. phosphate Aqueous processing

Bis(4-formylphenyl)phosphonate as Flame-Retardant Thermoset Precursor: Phosphorus-Rich Aldehyde Linkers

Bis(4-formylphenyl)phenylphosphonate, synthesized via condensation of phenylphosphonic dichloride with 4-hydroxybenzaldehyde (an approach utilizing (4-formylphenyl)phosphonic acid-related chemistry), was used to create a novel DOPO-containing bisphenol (BPH) [1]. BPH was then incorporated into DGEBA-based epoxy thermosets, yielding phosphorus-rich polymers with enhanced flame retardancy. The formyl groups of the bis(4-formylphenyl)phosphonate intermediate were essential for forming the azomethine linkages to DOPO [1]. This application specifically requires the phosphonate-linked aryl aldehyde architecture — neither simple benzaldehyde nor non-formylated arylphosphonates can achieve the combination of phosphorus content and reactive aldehyde functionality.

Flame-Retardant Precursor
Class-level
Bis(4-formylphenyl)phosphonate enables synthesis of DOPO-bisphenol (BPH) via azomethine linkage for non-leaching flame-retardant epoxy thermosets.
Formyl groups are essential for incorporating phosphorus into polymer backbone.
Quantified flammability performance not directly linked to phosphonic acid monomer.
Flame retardant thermosets DOPO-phosphonate hybrid materials Epoxy resin additives

Dehydrogenative Cross-Coupling Synthesis Advantage: para-Selective Formylphenylphosphonate Production

A dehydrogenative cross-coupling (DCC) method developed for aromatic aldehydes and dialkyl H-phosphonates achieves excellent para regioselectivity for formylphenylphosphonate synthesis [1]. The method produces p-formylphenylphosphonates in good yields with broad substrate scope and is described as more benign to the environment compared to traditional Arbuzov or palladium-catalyzed approaches [1]. While this study used various benzaldehyde substrates, the para-directing nature of the formyl group is explicitly noted, making (4-formylphenyl)phosphonic acid a particularly accessible target via this atom-economical route compared to meta-substituted or ortho-substituted analogs that would require alternative, lower-yielding syntheses.

Para-Selective DCC Synthesis
Source review
Dehydrogenative cross-coupling method achieves excellent para regioselectivity for formylphenylphosphonate production.
Para isomer may be more synthetically accessible via green DCC route.
Exact yields and isomer ratios not extracted from source.
Regioselective synthesis C–P bond formation Green chemistry metrics

High-Value Application Scenarios for (4-Formylphenyl)phosphonic Acid


Covalent Inhibitor and Chemical Probe Development Targeting Lysine Residues

Researchers developing activity-based protein profiling (ABPP) probes or covalent enzyme inhibitors can exploit the aldehyde moiety for reversible imine formation with active-site lysines, while the phosphonate group provides both phosphate-mimetic binding and imine stabilization . Unlike simple benzaldehyde probes, the phosphonate anchor enhances residence time through additional ionic interactions with basic patches adjacent to the active site. The para geometry of (4-formylphenyl)phosphonic acid is particularly suited for linker attachment strategies — the distal aldehyde and phosphonate minimize steric interference, enabling conjugation to fluorophores, biotin, or solid supports without compromising binding .

Phosphonate-Based Metal-Organic Framework (MOF) Linker for Water-Stable Porous Materials

The combination of a phosphonic acid anchoring group (2–3 log units more acidic than carboxylic acids, providing stronger metal coordination) with a reactive aldehyde handle makes this compound a strategic MOF building block [1]. Phosphonate-based MOFs exhibit superior water and thermal stability versus carboxylate MOFs, while the formyl group enables post-synthetic modification (PSM) via imine condensation with amines. This dual functionality allows researchers to first construct a robust phosphonate-MOF framework, then functionalize the pore interior through aldehyde-amine chemistry — a sequential strategy not possible with 4-phosphonobenzoic acid or non-formylated phosphonates [1].

Recyclable Peptide Synthesis Supports for Greener Pharmaceutical Manufacturing

As demonstrated with tri(4-formylphenyl)phosphonate (TFP) derivatives, (4-formylphenyl)phosphonic acid serves as a precursor for recyclable, triple-equivalent supports in liquid-phase peptide synthesis (LPPS) . TFP supports enable peptide intermediate isolation by simple precipitation and filtration — eliminating chromatographic purification — and can be directly recycled after peptide cleavage without regeneration . For CROs and pharmaceutical manufacturers seeking to reduce solvent waste and resin costs, TFP-based LPPS represents a greener, more economical alternative to traditional solid-phase peptide synthesis using single-use Wang or Rink resins.

Phosphorus-Rich Flame-Retardant Monomer for High-Performance Epoxy Thermosets

Bis(4-formylphenyl)phosphonates derived from (4-formylphenyl)phosphonic acid chemistry are key intermediates for synthesizing DOPO-containing bisphenol (BPH) flame retardants for epoxy thermosets . The formyl groups are essential for forming the azomethine linkages that incorporate DOPO's phosphorus content into the polymer backbone. This architecture delivers non-leaching, intrinsically flame-retardant thermosets — a significant advantage over additive-type flame retardants that can migrate and lose efficacy over time. Procurement of (4-formylphenyl)phosphonic acid for this application enables the synthesis of the critical bis-aldehyde phosphonate precursor .

Application
Selection Property
Validation Focus
Covalent Inhibitor & Probe Development
Para-aldehyde/phosphonate dual functionality
Lysine-targeting imine stability & linker conjugation
MOF Linker for Water-Stable Frameworks
Phosphonate coordination + aldehyde post-modification
Framework integrity & post-synthetic modification efficiency
Recyclable Peptide Synthesis Supports
TFP precursor; precipitation-based workup
Support recyclability & chromatography elimination
Flame-Retardant Thermoset Additives
Bis-aldehyde phosphonate architecture for DOPO incorporation
Azomethine linkage formation & phosphorus content
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